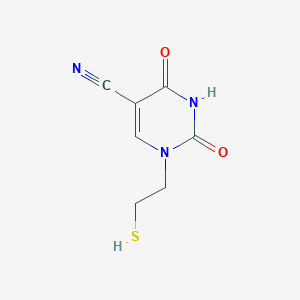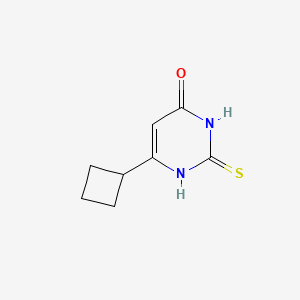![molecular formula C9H11ClN2O B1461173 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol CAS No. 284489-44-7](/img/structure/B1461173.png)
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol
Overview
Description
“4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol” is a chemical compound with the molecular formula C9H11ClN2O . It is related to cresols, which are a group of aromatic organic compounds that are either natural or manufactured .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2- (1- (4-methoxyphenyl)-4,5-diphenyl-1 H -imidazol-2-yl)phenol ( HL ), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .Scientific Research Applications
Analytical and Environmental Applications
Detection and Quantification in Water Samples :
- Substituted phenols, including chlorophenols and methylphenols, have been identified and quantified in both dissolved and suspended phases of water samples using advanced gas chromatography tandem mass spectrometry techniques. This method proves effective for analyzing these compounds at ng/L levels, highlighting their presence in tap waters and distribution between dissolved and suspended phases (Faludi et al., 2015) .
Environmental Biodegradability and Toxicity :
- Studies on the anaerobic biodegradability and toxicity of phenolic compounds under methanogenic conditions indicate the varying degrees of mineralization and inhibition of methanogenesis. This suggests the environmental fate of these compounds can be significantly influenced by their structural modifications and concentrations (O'Connor & Young, 1989) O'Connor & Young, 1989.
Material Science and Chemical Synthesis
Synthesis and Characterization of Novel Compounds :
Development of Fluoroionophores :
Luminescent Properties for Potential Applications :
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the formation of a Meisenheimer complex . This mechanism might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Compounds that undergo nucleophilic aromatic substitution reactions can influence various biochemical pathways, depending on the nature of the nucleophile and the specific context of the reaction .
Result of Action
The compound’s potential to undergo nucleophilic aromatic substitution reactions suggests that it could cause significant changes at the molecular level, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature .
properties
IUPAC Name |
4-chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)11-6-7-5-8(10)3-4-9(7)13/h3-6,13H,1-2H3/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCJZXPKUPBKW-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C\C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)


![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)


![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)
![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)





